![molecular formula C22H28N2O4 B2613833 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide CAS No. 898508-16-2](/img/structure/B2613833.png)
2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
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Description
2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MPPA is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth, metabolism, and signaling pathways.
Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibitors
A study designed and synthesized derivatives related to 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, which showed potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. These inhibitors have been evaluated for their antidiabetic activity, demonstrating the therapeutic potential of such compounds in diabetes management. The correlation between docking studies and in vivo screening highlights the significance of structural design in developing effective PTP1B inhibitors (Saxena et al., 2009).
Pharmacological Assessment of Acetamide Derivatives
Another research explored the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study signifies the broad pharmacological applications of acetamide derivatives, suggesting their versatility in drug development for various therapeutic areas (Rani et al., 2016).
Gastroprokinetic Activity
Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed their potent gastroprokinetic activity. This area of research underscores the potential of such compounds in treating gastrointestinal motility disorders, emphasizing the importance of the amide bond and molecular structure in eliciting gastroprokinetic effects (Kalo et al., 1995).
Antioxidant Properties
Investigations into nitrogen-containing bromophenols derived from marine algae demonstrated their potent scavenging activity against radicals. Such studies highlight the potential of naturally derived or inspired compounds in developing antioxidants for food and pharmaceutical applications, showcasing the diverse applications of phenol and acetamide derivatives (Li et al., 2012).
Enzyme Inhibitory Activities
Synthesis and evaluation of 3,4,5-trisubstituted-1,2,4-triazole analogues, including methoxyphenylsulfonyl piperidin-4-yl acetamide derivatives, have shown promising enzyme inhibitory activities against carbonic anhydrase and cholinesterases. Such compounds are of interest for their therapeutic potential in treating diseases associated with these enzymes (Virk et al., 2018).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17-3-5-18(6-4-17)21(24-11-13-27-14-12-24)15-23-22(25)16-28-20-9-7-19(26-2)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLBPDWVYKVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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